molecular formula C37H48O21 B183347 Tubuloside A CAS No. 112516-05-9

Tubuloside A

Cat. No. B183347
CAS RN: 112516-05-9
M. Wt: 828.8 g/mol
InChI Key: KZLDMAIXPXOZCX-BBQAUMBQSA-N
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Description

Tubuloside A is a phenylethanoid glycoside . It is an oligosaccharide and a natural product found in Cistanche tubulosa, Cistanche phelypaea, and Cistanche deserticola . It has antioxidative effects and hepatoprotective activity .


Molecular Structure Analysis

This compound has the molecular formula C37H48O21 . For a detailed molecular structure, a specific chemical database or resource would need to be consulted.


Physical And Chemical Properties Analysis

This compound has the molecular formula C37H48O21 . The specific physical and chemical properties such as density, melting point, boiling point, etc., are not detailed in the search results. For a detailed analysis of its physical and chemical properties, a specific chemical database or resource would need to be consulted.

Scientific Research Applications

Neuroprotective Effects

  • Tubuloside B, related to Tubuloside A, has been found to exhibit neuroprotective effects. It significantly reduces cytotoxicity, DNA fragmentation, and intracellular accumulation of reactive oxygen species in PC12 neuronal cells, indicating potential as an antiparkinsonian agent (Sheng et al., 2002).
  • Another study shows Tubuloside B's capacity to prevent TNFalpha-induced apoptosis in SH-SY5Y neuronal cells, suggesting its usefulness in treating neurodegenerative diseases (Deng et al., 2004).

Pharmacokinetic Studies

  • A liquid chromatography tandem mass spectrometry method has been developed for the quantification of Tubuloside B, using this compound as an internal standard. This method was applied in pharmacokinetics studies after intravenous administration, highlighting this compound's role in facilitating such studies (Yang et al., 2018).

Antioxidative and Hepatoprotective Activities

  • Phenylethanoids like this compound and B from Cistanche deserticola have demonstrated significant antioxidative effects, with applications in preventing lipid peroxidation and cell damage in liver cells (Xiong et al., 1998).

Anti-Hyperglycemic and Hypolipidemic Effects

  • Cistanche tubulosa, which contains compounds like this compound, has shown potential in treating hyperglycemia and hyperlipidemia, as evidenced by its effects in diabetic db/db mice (Xiong et al., 2013).

Potential in Treating Osteoporosis

  • Echinacoside and acteoside, related to this compound, from Cistanche tubulosa have shown significant effects on osteoporosis and Alzheimer's disease in a rat model, indicating the potential of this compound in similar applications (Chen et al., 2020).

Antioxidant-Related Disease Treatment

  • A study suggests the potential of components from Cistanche tubulosa, including this compound, in treating antioxidant-related diseases, based on spectrum-effect relationship analysis and network pharmacology (Liu et al., 2023).

Safety and Hazards

The safety data sheet for Tubuloside A suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDMAIXPXOZCX-BBQAUMBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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